molecular formula C6H4F3NO B7934749 4-(Trifluoromethyl)pyridine 1-oxide CAS No. 63920-62-7

4-(Trifluoromethyl)pyridine 1-oxide

Cat. No. B7934749
CAS RN: 63920-62-7
M. Wt: 163.10 g/mol
InChI Key: WDUUZHQOZHEULL-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)pyridine 1-oxide is a useful research compound. Its molecular formula is C6H4F3NO and its molecular weight is 163.10 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Electrocatalysis and Fuel Cells : Pyridine-functionalized graphene, which can include derivatives like 4-(Trifluoromethyl)pyridine 1-oxide, has been used in the assembly of metal-organic frameworks (MOFs). These MOFs show enhanced catalytic activity for oxygen reduction reactions, relevant in fuel cell technology (Jahan, Bao, & Loh, 2012).

  • Nonlinear Optical Crystals : Research on nonlinear optical organic crystals, which are crucial for various optical technologies, has identified pyridine 1-oxide derivatives as efficient materials. These compounds exhibit unique properties like vanishing molecular dipole moments, which are significant for improving crystal growth conditions and manipulating crystal structures (Zyss, Chemla, & Nicoud, 1981).

  • Catalysis in Organic Reactions : In the context of alcohol oxidation reactions, pyridine derivatives such as 4-(Trifluoromethyl)pyridine 1-oxide have been shown to modulate the activity of palladium catalysts. This modulation affects the oxidation process, providing insights into more efficient catalytic systems (Steinhoff & Stahl, 2002).

  • Pharmaceutical Synthesis : In pharmaceutical manufacturing, direct trifluoromethylation of arenes is a crucial process. Pyridine N-oxide derivatives, including 4-(Trifluoromethyl)pyridine 1-oxide, have been used to develop scalable trifluoromethylation reactions. This advancement is particularly relevant for the large-scale production of pharmaceuticals (Beatty et al., 2016).

  • Lanthanide Coordination Chemistry : The compound has been utilized in the synthesis of lanthanide coordination complexes. These complexes have potential applications in materials science and catalysis (Pailloux et al., 2009).

properties

IUPAC Name

1-oxido-4-(trifluoromethyl)pyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3NO/c7-6(8,9)5-1-3-10(11)4-2-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDUUZHQOZHEULL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C[N+](=CC=C1C(F)(F)F)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70276391
Record name Pyridine, 4-(trifluoromethyl)-, 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70276391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Trifluoromethyl)pyridine 1-oxide

CAS RN

22253-59-4
Record name Pyridine, 4-(trifluoromethyl)-, 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70276391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
MR Pavia, CP Taylor, FM Hershenson… - Journal of medicinal …, 1988 - ACS Publications
The anticonvulsant activity of a series of 3-phenoxypyridine 1-oxides is described. An investigation carried out to optimize the activity/side effect ratio provided 4-methyl-3-…
Number of citations: 13 pubs.acs.org
LE Kiss, HS Ferreira, L Torrão… - Journal of medicinal …, 2010 - ACS Publications
Novel nitrocatechol-substituted heterocycles were designed and evaluated for their ability to inhibit catechol-O-methyltransferase (COMT). Replacement of the pyrazole core of the initial …
Number of citations: 208 pubs.acs.org
S Chen, S Yang, H Wang, Y Niu - Synthesis, 2022 - thieme-connect.com
A simple continuous flow microreactor was successfully constructed for the N-oxidation of pyridine. The continuous flow microreactor used titanium silicalite (TS-1) in a packed-bed …
Number of citations: 1 www.thieme-connect.com
T Böttcher, B Duda, N Kalinovich, O Kazakova… - Progress in Solid State …, 2014 - Elsevier
To improve the properties of rechargeable lithium ion batteries, like conductivity, SEI-formation, thermal and electrochemical stability, low and high temperature performance and safety …
Number of citations: 44 www.sciencedirect.com
XP Fu, QQ Xuan, L Liu, D Wang, YJ Chen, CJ Li - Tetrahedron, 2013 - Elsevier
The palladium-catalyzed, copper-promoted cross-dehydrogenative-coupling (CDC) of electron-deficient thiazoles with azine N-oxides through dual C–H activations was developed. It …
Number of citations: 62 www.sciencedirect.com
D Wang, J Hu, J Zhao, M Shen, Y Wang, P Yu - Tetrahedron, 2018 - Elsevier
A novel method for transition-metal-free synthesis of 7-azaindoles is developed through a one-pot synthesis involving amination of pyridine N-oxides and intramolecular enamine …
Number of citations: 9 www.sciencedirect.com
NE Akopyan, AV Golovin, AA Rodin… - Russian Chemical …, 1988 - iopscience.iop.org
The analysis of the photoelectron spectra of organofluorine compounds is described. The influence of substitution by fluorine on the electronic structure of the molecules is examined on …
Number of citations: 4 iopscience.iop.org

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